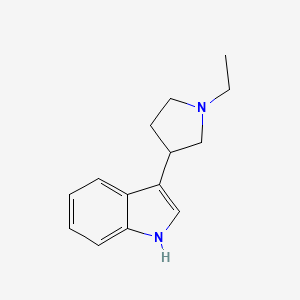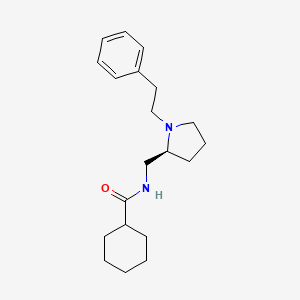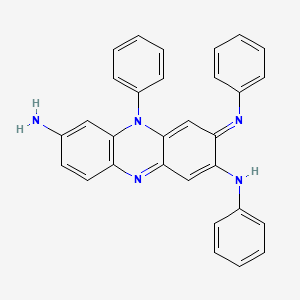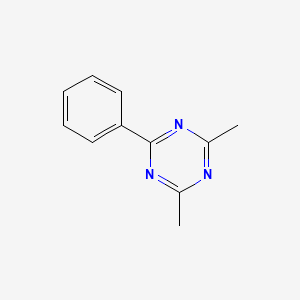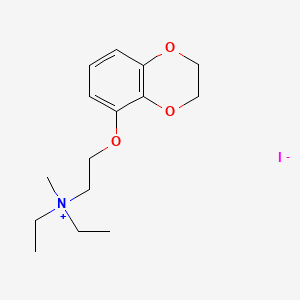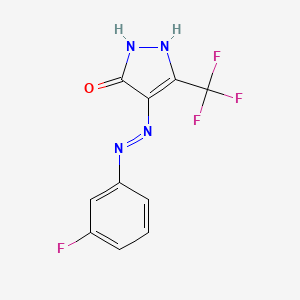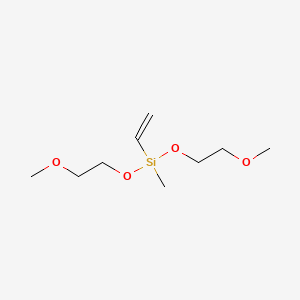
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound with the molecular formula C9H20O4Si. This compound is part of the silane family and is known for its unique chemical properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinylsilane with appropriate organic compounds under controlled conditions. One common method is the hydrosilylation of vinyl acetate with a silane precursor in the presence of a platinum catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving silane derivatives and vinyl compounds. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like halides.
Major Products Formed:
Oxidation: Produces silanol and other oxidized derivatives.
Reduction: Results in the formation of reduced silane compounds.
Substitution: Leads to the formation of various substituted silane derivatives.
科学研究应用
Chemistry: In chemistry, 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is used as a building block for synthesizing more complex silicon-based compounds. It is also employed in the study of silicon chemistry and its reactivity.
Biology: The compound finds applications in biological research, particularly in the development of biomimetic materials and the study of silicon-based biological systems.
Medicine: In the medical field, 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Industrially, the compound is used in the production of silicones, coatings, and adhesives. Its unique properties make it valuable in the manufacturing of high-performance materials.
作用机制
The mechanism by which 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with various molecular targets and pathways. The compound's silicon atoms play a crucial role in its reactivity and binding affinity, influencing its behavior in chemical and biological systems.
相似化合物的比较
Tris(2-methoxyethoxy)vinylsilane: A closely related compound with similar applications in the silicone industry.
6-Ethenyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane: Another variant with comparable chemical properties.
Uniqueness: 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane stands out due to its specific structural features, such as the presence of both methyl and vinyl groups, which contribute to its distinct reactivity and applications.
属性
CAS 编号 |
45117-69-9 |
|---|---|
分子式 |
C9H20O4Si |
分子量 |
220.34 g/mol |
IUPAC 名称 |
ethenyl-bis(2-methoxyethoxy)-methylsilane |
InChI |
InChI=1S/C9H20O4Si/c1-5-14(4,12-8-6-10-2)13-9-7-11-3/h5H,1,6-9H2,2-4H3 |
InChI 键 |
INWVHJGPNCHXOO-UHFFFAOYSA-N |
规范 SMILES |
COCCO[Si](C)(C=C)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



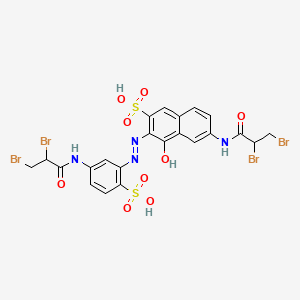
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)

